Linker Length and Hydrogen Bond Acceptor Capacity Differentiation vs. Glycine Analog 67911-01-7
Compared to its closest commercially available analog, the glycine derivative 67911-01-7, compound 67911-05-1 incorporates an aminoethoxy linker that adds an ethylene oxide (-CH2CH2O-) unit between the amino group and the carboxylic acid terminus. This results in a molecular weight increase of 44.05 g/mol (from 227.22 to 271.27 g/mol) and introduces one additional hydrogen bond acceptor (the ether oxygen) . In structure-function studies on pyridazinone acetic acid derivatives, such side-chain modifications have been shown to modulate aldose reductase inhibitory potency, with the most active compound (4f) achieving an IC50 of 0.95 × 10^-5 M, whereas other side-chain variations resulted in activities spanning from 10^-5 M to 10^-4 M [1]. The extended linker in 67911-05-1 is structurally analogous to the 'propionic acid' series, which in isoxazolo-pyridazinone studies were found to be less active than acetic acid derivatives, suggesting a nuanced balance between linker length and potency that cannot be assumed a priori [2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW: 271.27 g/mol; H-bond acceptors: 8 (estimated); Rotatable bonds: 9 (estimated); Formula: C11H17N3O5 |
| Comparator Or Baseline | 67911-01-7 (glycine analog): MW: 227.22 g/mol; H-bond acceptors: 7 (calculated); Rotatable bonds: 5; Formula: C9H13N3O4 |
| Quantified Difference | ΔMW = +44.05 g/mol (+19.4%); Increase of 1 H-bond acceptor and approximately 4 additional rotatable bonds |
| Conditions | Calculated from molecular formula and structure; H-bond acceptor count based on functional group analysis |
Why This Matters
For procurement in medicinal chemistry or agrochemical lead optimization, the distinct linker architecture means this compound occupies different regions of chemical space than its simpler analogs, potentially accessing alternative binding modes or solubility profiles.
- [1] Coudert, P.; Albuisson, E.; Boire, J.Y.; Duroux, E.; Bastide, P.; Couquelet, J. Synthesis of pyridazine acetic acid derivatives possessing aldose reductase inhibitory activity and antioxidant properties. European Journal of Medicinal Chemistry, 1994, 29(6), 471-477. View Source
- [2] Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors. Acetic acid derivatives were more effective than propionic and butyric analogues. View Source
